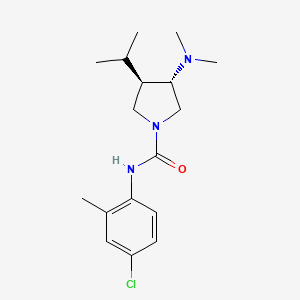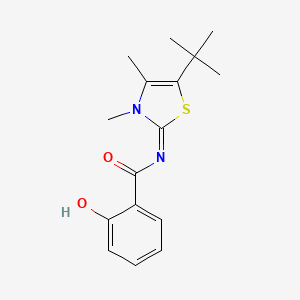
4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions starting from simple precursors. For instance, derivatives of tetrahydro-1-naphthalenol have been synthesized starting with methoxy-dihydro-naphthalenone, followed by a series of reactions including demethylation, nitration, and reduction processes to yield amino-substituted naphthalenols (Miyake et al., 1977). Similar synthetic routes could potentially be adapted for the synthesis of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide by incorporating appropriate chlorination and amide formation steps.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational methods to determine the spatial arrangement of atoms within a molecule. For benzamide derivatives, studies have shown how solid-state properties can reveal significant insights into their structural characteristics, including hydrogen bonding and charge transfer mechanisms (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of a compound like 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be diverse, involving reactions pertinent to its functional groups. For instance, the nitro group can undergo reduction to an amino group, while the chloro group might participate in nucleophilic substitution reactions. Compounds with similar structures have been utilized as precursors in the synthesis of pharmaceuticals, demonstrating the versatility of their chemical properties (Richter et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of polar functional groups and the overall molecular geometry. Studies on similar aromatic polyamides have provided insights into their solubility, thermal stability, and crystallinity, which could be relevant for analyzing the physical properties of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, can be deduced from the functional groups present in the molecule. The benzamide moiety, for instance, can engage in hydrogen bonding due to the amide group, influencing its chemical behavior in solution. Similarly, the nitro and chloro substituents can affect the electron distribution within the molecule, impacting its reactivity (Yang & Chen, 1992).
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-9-8-12(10-16(14)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHDAWGSMIYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)



![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5654593.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)